![molecular formula C19H18ClN3O3 B2937303 N-(3-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421576-12-7](/img/structure/B2937303.png)
N-(3-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has various substituents including a 3-chlorophenyl group, a 2-methoxyphenyl group, and a carboxamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, and the attachment of the various substituents. One common method for synthesizing substituted pyrimidines involves the reaction of β-dicarbonyl compounds with amidines .Scientific Research Applications
Synthesis of Tetrahydropyrimidine Derivatives as Potential Biological Agents
The synthesis of new tetrahydropyrimidine derivatives has been explored for their potential as biological agents. These compounds were synthesized through the reaction of various aromatic aldehydes with thiourea and evaluated for antimicrobial activities. Some synthesized compounds exhibited significant inhibition on bacterial and fungal growth, suggesting their potential as antimicrobial agents (Akbari et al., 2008).
Antidiabetic Screening of Novel Dihydropyrimidine Derivatives
A series of N-substituted tetrahydropyrimidine-5-carboxamides were synthesized and evaluated for their in vitro antidiabetic activity using the α-amylase inhibition assay. This research highlights the potential of tetrahydropyrimidine derivatives in antidiabetic drug development (Lalpara et al., 2021).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of synthesized tetrahydropyrimidine derivatives were assessed, revealing that certain compounds possess notable antibacterial and antifungal properties. This study underscores the potential of these compounds in developing new antimicrobial agents (Desai et al., 2011).
Cytotoxicity of Pyrazole and Pyrazolopyrimidine Derivatives
The synthesis and cytotoxic evaluation of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were performed, indicating that some of these compounds have cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research suggests the potential of these derivatives in cancer therapy (Hassan et al., 2014).
Antibacterial Properties of Pyrimidine Derivatives
The synthesis and evaluation of 1,2,3-aryl tetrahydropyrimido[4,5-d]pyrimidine derivatives as antibacterial agents were explored. The study demonstrated that most synthesized compounds exhibited antibacterial activity, which could be linked to the pyrimidopyrimidine system and substituents attached to phenyl rings (Cieplik et al., 2008).
properties
IUPAC Name |
N-(3-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-11-16(18(24)22-13-7-5-6-12(20)10-13)17(23-19(25)21-11)14-8-3-4-9-15(14)26-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZCCLOTFPBDKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
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